molecular formula C10H8N4S B14680448 6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 39602-82-9

6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14680448
CAS No.: 39602-82-9
M. Wt: 216.26 g/mol
InChI Key: YZMQXQLOTHZPNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . The reaction conditions often include the use of solvents such as ethanol and the presence of a base like piperidine to facilitate the formation of the triazolothiadiazole ring . The reaction can yield two regioisomers, depending on the electrophilicity of the carbonyl carbons in the α-bromodiketones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be employed on a larger scale with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with a wide range of biological targets makes it a versatile compound for drug development .

Properties

CAS No.

39602-82-9

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

6-methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H8N4S/c1-7-13-14-9(11-12-10(14)15-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

YZMQXQLOTHZPNG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2S1)C3=CC=CC=C3

Origin of Product

United States

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